(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Overview
Description
“(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile” is a chemical compound with the molecular formula C14H11NO2 . It has an average mass of 225.243 Da and a monoisotopic mass of 225.078979 Da . This compound is also known by other names such as “(S)-Hydroxy (3-phenoxyphenyl)acetonitrile” and "(S)-(-)-α-Cyano-3-phenoxybenzyl alcohol" .
Synthesis Analysis
The synthesis of “(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile” derivatives, which are components of pyrethroid insecticides, has been investigated . The process involves the asymmetric addition of three different cyanide sources to 3-phenoxybenzaldehyde. Titanium and vanadium (salen) complexes are used as asymmetric catalysts . The processes are analyzed based on both the degree of asymmetric induction and relative cost to determine the commercially most viable synthesis .Molecular Structure Analysis
The molecular structure of “(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile” can be represented by the IUPAC name 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile . The InChI representation of the molecule is “InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H” and the canonical SMILES representation is "C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O" .Chemical Reactions Analysis
In the biodegradation of λ-cyhalothrin pesticide, new metabolites were formed in the bacterial cultures, such as bis(4-phenoxyphenyl)methanone, 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile, 2-(3-phenoxyphenyl)acetonitrile, 2,4-Bis(1,1-dimethylethyl)-Phenol, 3-phenoxy-benzaldehyde, Isopropyl 4-hydroxybenzoate, 1-Phenoxy-2-propanol, and phenol .Physical And Chemical Properties Analysis
“(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile” has a density of 1.2±0.1 g/cm³, a boiling point of 399.8±32.0 °C at 760 mmHg, and a flash point of 195.6±25.1 °C . It has a molar refractivity of 63.7±0.3 cm³, a polar surface area of 53 Ų, and a molar volume of 184.5±3.0 cm³ . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications
Resolving Racemic Alcohols
- A study by Martel et al. (1980) describes a method to prepare pure (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile from its racemic form. This process is significant for producing the alcohol component of certain pyrethroids.
Synthesis Methods
- Wu et al. (2014) developed a concise synthesis method for 2-(2-Hydroxyphenyl)acetonitriles, which can be transformed into benzofuranones. This method has implications for the synthesis of compounds structurally similar to (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (Wu et al., 2014).
Analytical Chemistry Applications
- A paper by Ruíz-Gutiérrez et al. (2000) focuses on a reversed-phase HPLC method to measure hydroxytyrosol in plasma, which involves the use of acetonitrile. This method is relevant for pharmacokinetic studies and could potentially be applied to similar compounds like (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (Ruíz-Gutiérrez et al., 2000).
Catalytic Activity
- Hidenori Danda (1991) explored the catalytic activity of certain compounds in the asymmetric hydrocyanation of 3-phenoxybenzaldehyde to (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile, an important moiety in optically active pyrethroid insecticides (Danda, 1991).
Solvent Effects in Biological Studies
- Tang et al. (2000) examined the effect of acetonitrile on human liver microsomal cytochrome P450 2C9 (CYP2C9) activity. This study highlights the importance of solvent choice in biological assays, which can be crucial for studies involving (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (Tang et al., 2000).
properties
IUPAC Name |
(2S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUQMKBQDGPMKZ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@@H](C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031526 | |
Record name | (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile | |
CAS RN |
61826-76-4 | |
Record name | (αS)-α-Hydroxy-3-phenoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61826-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-, (.alpha.S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-α-hydroxy-3-phenoxy-benzeneacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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